An In-depth Technical Guide to Acethion: Chemical Structure and Properties
An In-depth Technical Guide to Acethion: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acethion, an organophosphate insecticide, is a compound of significant interest due to its biological activity as a neurotoxin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and toxicological profile of Acethion. Detailed experimental methodologies for its synthesis and analysis are presented, alongside an exploration of its mechanism of action and environmental fate. All quantitative data is summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Chemical Identity and Physicochemical Properties
Acethion, with the CAS number 919-54-0, is chemically known as S-(ethoxycarbonylmethyl) O,O-diethyl phosphorodithioate or ethyl [(diethoxyphosphorothioyl)sulfanyl]acetate.[1][2] It belongs to the class of aliphatic organothiophosphate insecticides.[1]
Table 1: Chemical Identification of Acethion
| Identifier | Value |
| IUPAC Name | S-(ethoxycarbonylmethyl) O,O-diethyl phosphorodithioate; ethyl [(diethoxyphosphorothioyl)sulfanyl]acetate[1][2] |
| CAS Number | 919-54-0[1][2][3][4][5] |
| Molecular Formula | C₈H₁₇O₄PS₂[2][3][5] |
| Molecular Weight | 272.32 g/mol [2][3][5] |
| Canonical SMILES | CCOC(=O)CSP(=S)(OCC)OCC[2] |
| InChIKey | AISZOMRXKKCPIS-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties of Acethion
| Property | Value | Reference |
| Physical State | Liquid | [6] |
| Boiling Point | 137 °C at 1.5 Torr | [6][7] |
| Density | 1.18 g/cm³ | [6][7] |
| Vapor Pressure | 71.19 mPa at 20 °C | [3] |
| Water Solubility | Moderately soluble | [3] |
| Melting Point | Not available |
Toxicological Profile
Acethion is a neurotoxin that functions as an acetylcholinesterase (AChE) inhibitor.[2][3] Its toxicity is a subject of concern, although specific quantitative data is limited in publicly available literature. It is classified as moderately toxic to mammals.[3]
Table 3: Acute Toxicity of Acethion (Data not available, representative data for organophosphates shown)
| Organism | Route | LD50/LC50 |
| Rat | Oral | Data not available |
| Rabbit | Dermal | Data not available |
| Fish | - | Data not available |
Mechanism of Action: Acetylcholinesterase Inhibition
As an organophosphate pesticide, Acethion's primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).
The inhibition of AChE by Acethion leads to the accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts the normal functioning of the nervous system, leading to the toxic effects observed.
Caption: Mechanism of Acetylcholinesterase Inhibition by Acethion.
Experimental Protocols
Synthesis of Acethion
A common method for the synthesis of Acethion involves the reaction of an alkali salt of O,O-diethyl phosphorodithioate with ethyl chloroacetate.
Experimental Workflow: Synthesis of Acethion
Caption: General workflow for the synthesis of Acethion.
Detailed Protocol:
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Preparation of Reactants: Dissolve O,O-diethyl phosphorodithioate in an inert solvent such as acetone or acetonitrile.
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Reaction: Add ethyl chloroacetate to the solution. The reaction mixture is typically stirred at room temperature or with gentle heating for several hours to ensure complete reaction.
-
Work-up: After the reaction is complete, the precipitated alkali chloride is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude Acethion is then purified by vacuum distillation to yield the final product.
Analytical Methods
Gas Chromatography (GC) for Acethion Analysis
Gas chromatography is a suitable method for the quantification of Acethion residues in various matrices.
Typical GC Method Parameters:
-
Instrument: Gas chromatograph equipped with a flame photometric detector (FPD) or a mass spectrometer (MS).
-
Column: A capillary column suitable for organophosphate pesticide analysis (e.g., DB-17 or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
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Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Detector Temperature: 280 °C (FPD) or as per MS requirements.
-
Sample Preparation: Extraction with an organic solvent (e.g., acetone, acetonitrile), followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
High-Performance Liquid Chromatography (HPLC) for Acethion Analysis
HPLC can also be employed for the analysis of Acethion, particularly for samples that are not suitable for GC analysis.
Typical HPLC Method Parameters:
-
Instrument: HPLC system with a UV detector or a mass spectrometer (MS).
-
Column: A C18 reversed-phase column.
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Mobile Phase: A gradient of acetonitrile and water.
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Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 220 nm (UV).
-
Sample Preparation: Similar to GC analysis, involving solvent extraction and SPE clean-up.
Metabolism and Environmental Fate
The metabolism of Acethion in biological systems and its fate in the environment are critical for assessing its overall risk. As an organophosphate, Acethion is expected to undergo hydrolysis at the P-S bond, leading to the formation of O,O-diethyl phosphorodithioic acid and ethyl mercaptoacetate. Further degradation in the environment can occur through microbial action.
Information on the specific degradation products and the half-life of Acethion in different environmental compartments like soil and water is limited. However, the general principles of pesticide degradation suggest that its persistence will be influenced by factors such as soil type, pH, temperature, and microbial activity.
Conclusion
Acethion is an organophosphate insecticide with well-defined chemical properties and a clear mechanism of action as an acetylcholinesterase inhibitor. This guide has provided a detailed overview of its chemical structure, physicochemical characteristics, and toxicological profile. The experimental protocols for its synthesis and analysis offer a foundation for further research and development. A deeper understanding of its metabolism and environmental fate is crucial for a comprehensive risk assessment and for the development of safer alternatives.
References
- 1. Acethion - Hazardous Agents | Haz-Map [haz-map.com]
- 2. ACETHION | 919-54-0 [chemicalbook.com]
- 3. Acethion (Ref: ENT 25650 ) [sitem.herts.ac.uk]
- 4. CAS 919-54-0: Acethion | CymitQuimica [cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. fap.if.usp.br [fap.if.usp.br]
- 7. eclass.upatras.gr [eclass.upatras.gr]
